3,3'-Dimethylbenzidine hydrochloride

Genetic toxicology Comet assay Benzidine congeners

Researchers requiring benzidine congeners for colorimetric assays face challenges with mutagenicity, aqueous solubility, and substrate specificity. 3,3'-Dimethylbenzidine hydrochloride (CAS 7563-59-9) is the least mutagenic benzidine congener (lowest Ames TA98 mutagenicity) with 10-50 mg/mL water solubility, enabling direct aqueous reagent preparation without organic co-solvents. • Colorimetric reagent for free chlorine & gold: produces yellow quinoidal compound proportional to Cl₂ concentration • Laccase isozyme discrimination: Km 78-724 µM across isozymes; resolves activity profiles that ABTS cannot distinguish • HPLC-validated quantification available: LOD 5.4 ng/mL in workplace air per validated method

Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
CAS No. 7563-59-9
Cat. No. B12361450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethylbenzidine hydrochloride
CAS7563-59-9
Molecular FormulaC14H17ClN2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl
InChIInChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H
InChIKeyYRSOHTBCCGDLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethylbenzidine Hydrochloride: Identity and Physicochemical Profile


3,3'-Dimethylbenzidine hydrochloride (CAS 7563-59-9), also known as o-tolidine hydrochloride, is the monohydrochloride salt of the aromatic amine 3,3'-dimethylbenzidine (free base CAS 119-93-7). It belongs to the benzidine congener class—a group of 4,4'-diaminobiphenyl derivatives substituted at the 3- and 3'-positions [1]. The free base is a white to reddish crystalline solid (MW 212.29 g/mol, mp 129–131 °C, water solubility ~50 mg/L), while the hydrochloride salt form (MW 248.75 g/mol) confers substantially improved aqueous solubility—soluble in water at 10–50 mg/mL—which is a critical consideration for both laboratory reagent preparation and industrial formulation [2]. The compound is classified as a probable human carcinogen (EPA Group B2; IARC Group 2B) and is used primarily as a synthetic intermediate for azo dyes and pigments, a curing agent for polyurethane elastomers, and as a colorimetric analytical reagent for gold and free chlorine determination [3].

Hydrochloride salt form enhanced aqueous solubility supports direct reagent preparation without organic co-solvents
Benzidine congener probe for comparative toxicology, analytical method development, and regulatory research
Synthetic research intermediate for azo dye/pigment studies, polyurethane curing research, and colorimetric assay development

Why 3,3'-Dimethylbenzidine Hydrochloride Cannot Be Interchanged with Benzidine Congeners


The benzidine congener family—spanning benzidine, 3,3'-dimethylbenzidine, 3,3'-dimethoxybenzidine, 3,3'-dichlorobenzidine, and 3,3',5,5'-tetramethylbenzidine (TMB)—exhibits dramatic, non-linear variation across every biologically and analytically relevant dimension. In human lymphocytes, the rank order of DNA-damaging capacity spans DABZ > benzidine > DCBZ > 2-ABP > dimethoxybenzidine > 4-ABP > dimethylbenzidine (least), a ~5-fold range where the dimethyl congener anchors the low-toxicity end [1]. In the Ames Salmonella/microsome assay (TA98), relative mutagenicities span dichlorobenzidine >> dimethoxybenzidine > benzidine > dimethylbenzidine [2]. IARC classifications diverge from Group 1 (known human carcinogen, benzidine) to Group 2B (possibly carcinogenic, o-tolidine) to non-classified/non-carcinogenic (TMB) [3]. Electrochemical detection sensitivity in environmental HPLC methods differs by up to ~4-fold across congeners under identical conditions [4]. A user who selects a benzidine congener based solely on structural similarity—without interrogating congener-specific quantitative performance data in the intended assay, detection system, or regulatory context—risks invalid results, regulatory non-compliance, or unexpected occupational exposure liabilities.

Attribute
3,3'-Dimethylbenzidine HCl
Other benzidine congeners
DNA damage profile
Reported lowest rank in human lymphocyte comet assay
Rank order may shift; DABZ, benzidine, or DCBZ show higher reported damage
Mutagenicity (Ames TA98)
Lowest reported mutagenicity among parent diamines
Dichlorobenzidine and dimethoxybenzidine substantially exceed this congener
Regulatory classification
IARC Group 2B (possibly carcinogenic)
Benzidine Group 1; TMB non-carcinogenic – class-dependent exposure controls
HPLC-ED detection sensitivity
Intermediate LOD; may require method-specific calibration
LOD differs ~1.5–4× across congeners; direct transfer may fail validation

Quantitative Head-to-Head Evidence Against Closest Structural Analogs


Human Lymphocyte DNA Damage Ranking

In an alkaline comet assay using human lymphocytes exposed to seven benzidine structural analogues for 2 hours, 3,3'-dimethylbenzidine (DMBZ) produced the lowest level of DNA damage. The full rank order was: 3,3'-diaminobenzidine (DABZ) > benzidine (BZ) > 3,3'-dichlorobenzidine (DCBZ) > 2-aminobiphenyl (2-ABP) > 3,3'-dimethoxybenzidine (DEBZ) > 4-aminobiphenyl (4-ABP) > 3,3'-dimethylbenzidine (DMBZ) [1]. DMBZ occupied the extreme low end of the genotoxicity continuum, below benzidine and well below DABZ and DCBZ.

DNA Damage Rank
Head‑to‑head
7th of 7 (lowest DNA-damaging capacity)
Reported lowest genotoxic response in human lymphocyte comet assay
Rank: DABZ > benzidine > DCBZ > 2‑ABP > DEBZ > 4‑ABP > DMBZ
Genetic toxicology Comet assay Benzidine congeners Human lymphocytes

Ames Mutagenicity Ranking in TA98

In a comparative Ames Salmonella/microsome study across four strains (TA100, TA98, TA1538, TA1535) using 12 benzidine derivatives, the relative mutagenicities of the four parent diamines in strain TA98 followed the rank order: 3,3'-dichlorobenzidine >> 3,3'-dimethoxybenzidine > benzidine > 3,3'-dimethylbenzidine [1]. 3,3'-Dimethylbenzidine was the least mutagenic of all parent diamines tested. The N-monoacetylated derivatives were consistently more mutagenic than the parent diamines, but the rank ordering of parent compounds was preserved across the congener series.

Ames Mutagenicity
Head‑to‑head
4th of 4 parent diamines (least mutagenic in TA98)
Context-dependent mutagenicity ranking among benzidine congeners
DCBZ >> dimethoxybenzidine > benzidine > DMBZ
Ames test Mutagenicity Salmonella TA98 Benzidine derivatives

HPLC-ED Detection Sensitivity for Environmental Monitoring

A validated HPLC method with electrochemical detection (HPLC-ED) on a glassy carbon electrode quantified detection limits for four aromatic amines in textile wastewater under identical conditions. The LOD for 3,3-dimethylbenzidine was 7.69 nM, intermediate between benzidine (4.5 nM) and o-toluidine (1.94 nM), and higher than 3,3-dichlorobenzidine (5.15 nM) [1]. The method demonstrated linearity from 1×10⁻⁸ to 1.5×10⁻⁵ mol L⁻¹ (r=0.99965), with electrochemical detection delivering approximately 10-fold lower LODs than HPLC with UV detection.

HPLC‑ED LOD
Method context
7.69 nM
Intermediate detection limit; may require congener-specific calibration
1.7× higher than benzidine LOD (4.5 nM) under identical conditions
Environmental analytical chemistry HPLC-ED Detection limits Textile wastewater

Carcinogenicity Classification Gradient

The IARC Monographs assign divergent carcinogenicity classifications to benzidine congeners: benzidine is classified as Group 1 (carcinogenic to humans), based on sufficient evidence of bladder cancer in occupationally exposed workers [1]. In contrast, 3,3'-dimethylbenzidine (o-tolidine) is classified as Group 2B (possibly carcinogenic to humans), a designation reflecting sufficient evidence in experimental animals but inadequate or limited evidence in humans [2]. At the far end of the spectrum, 3,3',5,5'-tetramethylbenzidine (TMB) is considered non-carcinogenic and non-mutagenic in standard Ames assays [3]. The U.S. EPA classifies 3,3'-dimethylbenzidine as Group B2 (probable human carcinogen) with an oral cancer slope factor of 9.2 (mg/kg/d)⁻¹ [4].

Carcinogenicity Class
Cross‑study
IARC Group 2B · EPA B2
Regulatory classification intermediate between benzidine (Group 1) and TMB (non‑carcinogenic)
Oral slope factor 9.2 (mg/kg/d)⁻¹; requires exposure controls
Carcinogenicity IARC classification Regulatory toxicology Occupational safety

Aqueous Solubility of Hydrochloride Salt vs. Free Base

The free base 3,3'-dimethylbenzidine (CAS 119-93-7) exhibits water solubility of approximately 50 mg/L at ambient temperature [1]. In contrast, the hydrochloride salt (CAS 7563-59-9) and dihydrochloride salt (CAS 612-82-8) are freely soluble in water, with reported solubility of 10–50 mg/mL—an enhancement of approximately 200- to 1,000-fold . The hydrochloride form also dissolves in 2% HCl at 10 mg/mL to yield clear solutions suitable for colorimetric reagent preparation . This solubility differential has direct practical consequences for preparing standardized analytical reagent solutions without organic co-solvents.

Solubility Gain
Supporting
~200–1,000‑fold
Hydrochloride salt substantially improves aqueous solubility vs free base
Free base ~0.05 mg/mL; salt 10–50 mg/mL (reported)
Solubility Salt formulation Reagent preparation Procurement specification

Workplace Air Monitoring Selectivity by HPLC-DAD-FLD

A validated HPLC-DAD-FLD method for determining 3,3'-dimethylbenzidine (DMB) in workplace air achieved a limit of detection of 5.4 ng/mL and limit of quantification of 16.19 ng/mL, with linearity across 1.08–21.6 µg/mL (r=0.999) [1]. Critically, the method demonstrated selective determination of DMB in the presence of six potentially co-occurring aromatic amines: 1,4-phenylenediamine, benzidine, aniline, 3,3'-dimethoxybenzidine, 2-nitrotoluene, 3,3'-dichlorobenzidine, and azobenzene. This selectivity is essential for industrial hygiene monitoring where multiple benzidine congeners may be present simultaneously in dye and pigment manufacturing environments.

Air Monitoring
Validated method
LOD 5.4 ng/mL · LOQ 16.19 ng/mL
Congener-specific HPLC‑DAD‑FLD method for workplace air
Selective vs 7 co‑occurring aromatic amines; meets EN 482 criteria
Occupational hygiene Workplace air monitoring HPLC-DAD-FLD Selectivity

Evidence-Backed Application Scenarios for Research and Industrial Procurement


Azo Dye and Pigment Intermediate Manufacturing

In dye and pigment synthesis, 3,3'-dimethylbenzidine serves as the diamine component for producing soluble azo dyes and insoluble bisazomethine pigments used in textile, leather, and paper industries. Its IARC Group 2B classification and the lowest Ames TA98 mutagenicity among the four parent benzidine diamines (3,3'-dichlorobenzidine >> 3,3'-dimethoxybenzidine > benzidine > 3,3'-dimethylbenzidine) make it the least mutagenic industrially viable congener for applications where complete elimination of benzidine-based chemistry is not technically feasible [1][2]. The NTP 2-year bioassay confirms carcinogenic activity in rodents, so full exposure controls remain mandatory, but the regulatory gradient relative to benzidine (Group 1) provides a tangible compliance advantage [3].

Colorimetric Determination of Free Chlorine and Gold

3,3'-Dimethylbenzidine hydrochloride (CAS 7563-59-9) and its dihydrochloride (CAS 612-82-8) are established colorimetric reagents for quantifying free chlorine in potable water, swimming pool water, and condenser water, as well as for gold determination [1]. The hydrochloride salt's water solubility (10–50 mg/mL, vs. ~0.05 mg/mL for the free base) enables direct aqueous reagent preparation without organic co-solvents, streamlining field-test kit formulation and eliminating solvent-derived interference in absorbance measurements at the analytical wavelength [2]. The colorimetric reaction with chlorine produces a yellow quinoidal compound whose intensity is proportional to free chlorine concentration [3].

Laccase Activity Assays for Enzyme Differentiation

o-Tolidine (3,3'-dimethylbenzidine) enables spectrophotometric discrimination of laccase activity from tyrosinase and peroxidase in crude fungal enzyme preparations—a selectivity advantage not shared by the more commonly used ABTS substrate [1]. Apparent Km values for laccase using o-tolidine range from 78 to 724 µM across laccase isozymes, with absorption monitored at 366 nm or 630 nm [2]. For the laccase isozyme GaLc 3 from Ganoderma lucidum, Km for o-tolidine was 401.6 µM compared to 3.7 µM for ABTS, reflecting o-tolidine's lower affinity but superior isozyme discrimination capability [2]. Laboratories selecting o-tolidine for laccase characterization benefit from its ability to resolve isozyme-specific activity profiles that ABTS-based assays cannot distinguish.

Workplace Air and Environmental Monitoring

The Kowalska & Jeżewska (2016) HPLC-DAD-FLD method provides validated, congener-specific quantification of 3,3'-dimethylbenzidine in workplace air at LOD of 5.4 ng/mL (equivalent to 2 µg/m³ for a 540 L sample), with demonstrated freedom from interference by benzidine, 3,3'-dimethoxybenzidine, 3,3'-dichlorobenzidine, aniline, 1,4-phenylenediamine, 2-nitrotoluene, and azobenzene [1]. Industrial hygienists at facilities manufacturing or processing benzidine-based dyes can deploy this method to meet EN 482:2012 compliance requirements for occupational exposure assessment. For wastewater and surface water monitoring, the HPLC-ED method of Zocolo et al. (2006) achieves a detection limit of 7.69 nM (equivalent to ~1.6 µg/L) for 3,3-dimethylbenzidine, approximately 10-fold more sensitive than HPLC-UV methods [2].

Application
Selection Property
Validation Focus
Azo dye & pigment intermediate research
Reported lower mutagenicity profile among parent diamines
Ames and in vivo carcinogenicity endpoint review
Colorimetric free chlorine / gold assay
Water‑soluble hydrochloride form for aqueous reagent preparation
Absence of organic co‑solvent interference; linearity verification
Laccase isozyme discrimination
Reported isozyme‑specific substrate response vs ABTS
Km and selectivity verification under assay conditions
Workplace air & environmental monitoring
Validated congener‑specific HPLC method availability
Selectivity against other aromatic amines; LOD/LOQ confirmation
Quote Request

Request a Quote for 3,3'-Dimethylbenzidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.